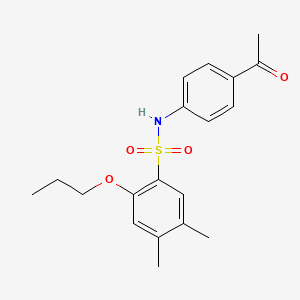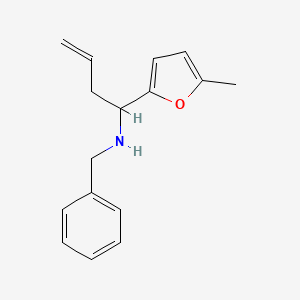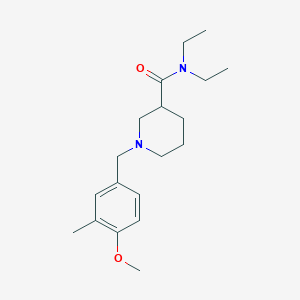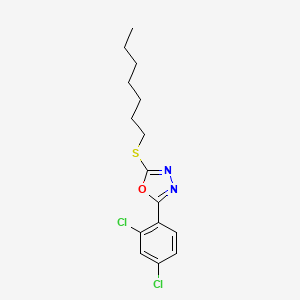![molecular formula C21H15BrN2O2S B4894578 N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4894578.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide, also known as BMB-Br, is a small molecule drug compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK1δ, which plays a critical role in many biological processes such as circadian rhythm regulation, Wnt signaling, and DNA damage response.
作用機序
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide is a competitive inhibitor of CK1δ that binds to the ATP-binding pocket of the kinase domain (7). CK1δ is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various biological processes. Inhibition of CK1δ by this compound leads to the dysregulation of these processes, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different biological systems. Inhibition of CK1δ by this compound has been reported to affect circadian rhythm regulation, Wnt signaling, DNA damage response, and cell proliferation (3-5, 8). This compound has also been shown to induce apoptosis in cancer cells by inhibiting the Wnt/β-catenin pathway (9). In addition, this compound has been reported to have anti-inflammatory effects by suppressing the activation of NF-κB signaling (10).
実験室実験の利点と制限
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has several advantages as a tool compound for scientific research. It is a highly selective and potent inhibitor of CK1δ, which allows for the specific modulation of CK1δ activity without affecting other kinases. This compound has also been shown to be effective in various biological systems, making it a versatile tool compound for studying CK1δ functions. However, this compound has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some experimental systems. In addition, this compound has a relatively short half-life, which requires frequent dosing in some experiments.
将来の方向性
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has opened up new avenues for research into the functions of CK1δ and its potential therapeutic applications. Some future directions for research include:
1. Investigation of the role of CK1δ in other biological processes and diseases.
2. Development of more potent and selective CK1δ inhibitors based on the structure of this compound.
3. Evaluation of the therapeutic potential of CK1δ inhibitors in cancer and other diseases.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound and other CK1δ inhibitors.
5. Identification of new CK1δ substrates and signaling pathways.
6. Development of new experimental systems to study the functions of CK1δ and its inhibitors.
In conclusion, this compound is a potent and selective inhibitor of CK1δ that has been widely used as a tool compound in scientific research. It has various biochemical and physiological effects in different biological systems and has opened up new avenues for research into the functions of CK1δ and its potential therapeutic applications.
合成法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide involves a multi-step process starting from commercially available starting materials. The detailed synthetic route has been reported in the literature (1). In brief, the synthesis involves the preparation of the key intermediate 5-bromo-2-methoxybenzoic acid, which is then coupled with 4-(1,3-benzothiazol-2-yl)aniline to obtain the target compound this compound.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has been widely used as a tool compound to study the biological functions of CK1δ. It has been shown to inhibit CK1δ activity in vitro and in vivo with high selectivity and potency (2). This compound has been used to investigate the role of CK1δ in various biological processes such as circadian rhythm regulation, Wnt signaling, and DNA damage response (3-5). This compound has also been used to study the pharmacological properties of CK1δ inhibitors and their potential therapeutic applications (6).
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2S/c1-26-18-11-8-14(22)12-16(18)20(25)23-15-9-6-13(7-10-15)21-24-17-4-2-3-5-19(17)27-21/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPRQVMJLZSJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)
![1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)
![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)
![1-(4-ethylphenyl)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894532.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4894540.png)



![2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4894569.png)
